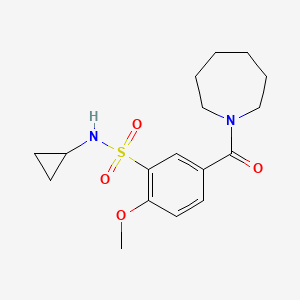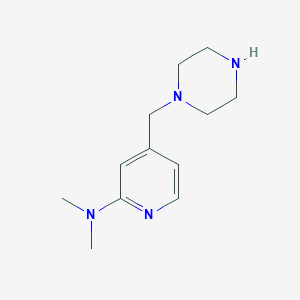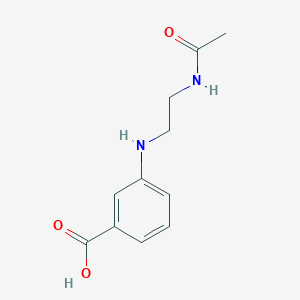
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one: is a heterocyclic compound that features a pyrimidine ring fused to a dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one typically involves the condensation of a pyrimidine derivative with a naphthalene derivative under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydronaphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro or tetrahydro pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one derivatives have shown potential as inhibitors of certain enzymes and receptors, making them candidates for drug development .
Industry: The compound’s derivatives are used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The dihydronaphthalene moiety can enhance the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer treatment.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial properties.
Indole derivatives: Commonly used in the synthesis of pharmaceuticals and natural products.
Uniqueness: 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific combination of a pyrimidine ring and a dihydronaphthalene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-3-1-2-10-4-5-11(6-13(10)14)12-7-15-9-16-8-12/h4-9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLRTTHOIVKZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=CN=CN=C3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)

![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)

